molecular formula C7H4N2O6 B044879 3,4-Dinitrobenzoic acid CAS No. 528-45-0

3,4-Dinitrobenzoic acid

Cat. No.: B044879
CAS No.: 528-45-0
M. Wt: 212.12 g/mol
InChI Key: OMVRRHJJQILIJX-UHFFFAOYSA-N
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Description

3,4-Dinitrobenzoic acid is an organic compound with the molecular formula C7H4N2O6. It belongs to the class of highly polar nitroaromatic compounds, which are categorized under the group of explosives and related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dinitrobenzoic acid can be synthesized through the nitration of benzoic acid. The nitration process involves the use of a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at controlled temperatures to ensure the selective nitration of the benzoic acid to form this compound .

Industrial Production Methods: On an industrial scale, this compound is produced by the selective oxidation of a mixture of dinitrotoluenes. This process involves the partial oxidation of the dinitrotoluene mixture using an inorganic oxidizing agent, often in the presence of solvents. This method allows for the efficient production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dinitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Inorganic oxidizing agents such as potassium permanganate or ozone-oxygen mixtures.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed:

Comparison with Similar Compounds

  • 3,5-Dinitrobenzoic acid
  • 2,4-Dinitrobenzoic acid
  • 4-Nitrobenzoic acid

Comparison: 3,4-Dinitrobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and applications. Compared to 3,5-Dinitrobenzoic acid, this compound has different physical properties and reactivity due to the positions of the nitro groups. Similarly, 2,4-Dinitrobenzoic acid and 4-Nitrobenzoic acid have distinct reactivities and applications based on their structural differences .

Properties

IUPAC Name

3,4-dinitrobenzoic acid
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InChI

InChI=1S/C7H4N2O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)
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InChI Key

OMVRRHJJQILIJX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H4N2O6
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DSSTOX Substance ID

DTXSID1060180
Record name Benzoic acid, 3,4-dinitro-
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Molecular Weight

212.12 g/mol
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Physical Description

Off-white or yellow crystalline solid; [Alfa Aesar MSDS]
Record name 3,4-Dinitrobenzoic acid
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Vapor Pressure

0.00000141 [mmHg]
Record name 3,4-Dinitrobenzoic acid
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CAS No.

528-45-0
Record name 3,4-Dinitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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